![molecular formula C8H14N2O2 B1396137 (3-Hydroxy-1-azetidinyl)(2-pyrrolidinyl)methanone CAS No. 1236263-52-7](/img/structure/B1396137.png)
(3-Hydroxy-1-azetidinyl)(2-pyrrolidinyl)methanone
Overview
Description
(3-Hydroxy-1-azetidinyl)(2-pyrrolidinyl)methanone is a synthetic compound with the molecular formula C8H14N2O2 and a molecular weight of 170.21 g/mol.
Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(3-Hydroxy-1-azetidinyl)(2-pyrrolidinyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The azetidine and pyrrolidine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
(3-Hydroxy-1-azetidinyl)(2-pyrrolidinyl)methanone has been investigated as a potential scaffold for drug development due to its ability to interact with various biological targets:
- Enzyme Inhibition: Preliminary studies indicate that this compound may inhibit specific enzymes, such as human cathepsin K, which is implicated in cancer metastasis and osteoporosis. The inhibition of this enzyme could lead to therapeutic applications in managing these conditions.
- Antimicrobial Activity: Research has shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Neuropharmacology
The compound's structural features suggest potential interactions with neurotransmitter systems. Studies have indicated that it may modulate pathways associated with pain and inflammation, making it a candidate for further exploration in neuroprotective therapies .
Anticancer Research
Initial investigations have highlighted the anticancer properties of this compound. It has been shown to induce apoptosis in certain cancer cell lines, suggesting its potential as a therapeutic agent against malignancies.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of (3-Hydroxy-1-azetidinyl)(2-pyrrolidinyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are still ongoing, but it is believed to influence neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(3-Hydroxy-1-azetidinyl)(2-pyrrolidinyl)methanone:
(3-Hydroxy-1-azetidinyl)(2-pyrrolidinyl)ethanone: Similar structure but with an ethanone group instead of methanone.
(3-Hydroxy-1-azetidinyl)(2-pyrrolidinyl)propanone: Contains a propanone group, leading to different chemical properties.
Uniqueness
This compound stands out due to its specific combination of azetidine and pyrrolidine rings, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
(3-Hydroxy-1-azetidinyl)(2-pyrrolidinyl)methanone is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique bicyclic structure characterized by an azetidine and a pyrrolidine moiety. This structural complexity contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may act as an enzyme inhibitor, binding to the active site of target enzymes and modulating their activity. This mechanism is crucial in its potential application in treating various diseases.
Antimicrobial Activity
Research has indicated that derivatives of compounds with similar structures exhibit significant antimicrobial properties. For example, studies on related naphthyridine derivatives demonstrated potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli . The biological activity of this compound could be explored further in this context, given its structural similarities.
Anticancer Potential
The compound has shown promise in preclinical studies for its anticancer properties. It may inhibit specific cancer cell lines by interfering with cellular signaling pathways. For instance, compounds with similar azetidine structures have been investigated for their ability to induce apoptosis in cancer cells .
Study 1: Antimicrobial Efficacy
In a comparative study, various derivatives were synthesized and tested against multiple bacterial strains. The results indicated that certain modifications to the azetidine ring enhanced antibacterial activity significantly. The most active compounds demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Study 2: Anticancer Activity
A series of experiments evaluated the cytotoxic effects of this compound on different cancer cell lines. The findings revealed a dose-dependent inhibition of cell proliferation, suggesting its potential as a therapeutic agent in oncology .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(3-hydroxyazetidin-1-yl)-pyrrolidin-2-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c11-6-4-10(5-6)8(12)7-2-1-3-9-7/h6-7,9,11H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVFOITUHIMMPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301239659 | |
Record name | (3-Hydroxy-1-azetidinyl)-2-pyrrolidinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301239659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1236263-52-7 | |
Record name | (3-Hydroxy-1-azetidinyl)-2-pyrrolidinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1236263-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Hydroxy-1-azetidinyl)-2-pyrrolidinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301239659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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